Fonofos
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethoxy-ethyl-phenylsulfanyl-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15OPS2/c1-3-11-12(13,4-2)14-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGLBTYUCJYMND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(CC)SC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15OPS2 | |
| Record name | FONOFOS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5006 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | FONOFOS | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0708 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2024113 | |
| Record name | Fonofos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2024113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Fonofos is a light-yellow liquid with a pungent mercaptan-like odor. Used primarily as an insecticide for corn. (EPA, 1998), Light-yellow liquid with an aromatic odor. [insecticide]; [NIOSH], CLEAR COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Light-yellow liquid with an aromatic odor., Light-yellow liquid with an aromatic odor. [insecticide] | |
| Record name | FONOFOS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5006 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Fonofos | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/268 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | FONOFOS | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0708 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | FONOFOS | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/749 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Fonofos | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0292.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
266 °F at 0.1 mmHg (EPA, 1998), 130 °C @ 0.1 mm Hg, at 0.013kPa: 130 °C, 266 °F at 0.1 mmHg | |
| Record name | FONOFOS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5006 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | FONOFOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1717 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | FONOFOS | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0708 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | FONOFOS | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/749 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
greater than 201 °F (NIOSH, 2023), >200 °F, 93 °C, 94 °C c.c., >201 °F | |
| Record name | FONOFOS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5006 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | FONOFOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1717 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | FONOFOS | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0708 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | FONOFOS | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/749 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Fonofos | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0292.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
0.001 % (NIOSH, 2023), Miscible with ... acetone, ethanol, kerosene, methyl isobutyl ketone, xylene., Miscible with organic solvents., In water, 15.7 mg/l @ 20 °C, Solubility in water: none, 0.001% | |
| Record name | FONOFOS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5006 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | FONOFOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1717 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | FONOFOS | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0708 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Fonofos | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0292.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.16 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.16 @ 25 °C/25 °C, Relative density (water = 1): 1.16, 1.15 | |
| Record name | FONOFOS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5006 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | FONOFOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1717 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | FONOFOS | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0708 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | FONOFOS | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/749 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Fonofos | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0292.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0.00021 mmHg at 77 °F (EPA, 1998), 0.0002 [mmHg], 45 mPa (3.38X10-4 mm Hg) @ 25 °C, Vapor pressure, Pa at 25 °C: 0.03, 0.0002 mmHg at 77 °F, (77 °F): 0.0002 mmHg | |
| Record name | FONOFOS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5006 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Fonofos | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/268 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | FONOFOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1717 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | FONOFOS | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0708 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | FONOFOS | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/749 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Fonofos | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0292.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Light yellow liquid, Clear colorless liquid | |
CAS No. |
944-22-9 | |
| Record name | FONOFOS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5006 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Fonofos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Fonofos [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000944229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fonofos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2024113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fonofos | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.189 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FONOFOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4VT8081QO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FONOFOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1717 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | FONOFOS | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0708 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | FONOFOS | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/749 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Phosphonodithioic acid, ethyl-, O-ethyl S-phenyl ester | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/TA5ACA30.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
30 °C | |
| Record name | FONOFOS | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0708 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Environmental Fate and Transport of Fonofos
Soil Environmental Compartment Dynamics of Fonofos
This compound exhibits moderate persistence in soil, with its fate influenced by various soil characteristics and environmental conditions epa.gov.
This compound demonstrates moderate adsorption to soil, influencing its mobility epa.govepa.gov. It is considered moderately mobile to essentially immobile within soil matrices epa.gov. The adsorption of this compound is influenced by soil properties, with an increase observed as temperature decreases and organic matter content rises, particularly humic acid and associated cation content nih.gov. This affinity for soil particles is a primary factor regulating its behavior, affecting subsequent processes such as mobility and degradation scielo.br.
Adsorption and desorption processes are often not completely reversible, and the reversibility tends to decrease as the chemical's residence time in the soil increases csic.es. Pesticide adsorption is generally enhanced in soils with high clay and organic matter content ekb.eg.
Key adsorption parameters for this compound are summarized in the table below:
| Property | Value | Reference |
| Log Koc | 870; 3.9 | epa.govherts.ac.uk |
| Freundlich Kads | 3-13 mL/g | epa.gov |
| Koc Range (estimated) | 68 to 5,128 | epa.gov |
Due to its moderate adsorption to soil, this compound is not readily leached or transported into groundwater epa.gov. However, it possesses the potential for transport to surface waters via runoff epa.gov. Studies indicate a low leaching potential, with a calculated GUS (Groundwater Ubiquity Score) leaching potential index of 1.70 herts.ac.uk. The SCI-GROW groundwater index is reported as 5.08 x 10⁻² µg/L for a 1 kg/ha or 1 L/ha application rate, further suggesting low leachability herts.ac.uk. The potential for particle-bound transport is also considered low, and its loss via drain flow is categorized as slightly mobile herts.ac.uk.
This compound has a relatively low aqueous solubility, reported as 15.7 mg/L at 20 °C, which contributes to the expectation that it would not rapidly migrate into water following soil application epa.govepa.gov. Despite its low leaching potential, this compound has been detected in environmental samples, with a maximum groundwater concentration of 0.009 µg/L reported in agricultural settings epa.gov.
Volatilization can be a significant dissipation pathway for pesticides applied to soil surfaces researchgate.net. This compound demonstrates a tendency to volatilize from moist soil surfaces epa.govepa.gov. This process is, however, attenuated by its adsorption to organic material within the soil epa.govepa.gov.
The estimated Henry's Law constant for this compound is 7.0 x 10⁻⁶ atm-m³/mole, which, along with its vapor pressure of 0.000338 mm Hg at 25 °C (or 0.0002 mmHg at 25°C), indicates that volatilization from moist soil surfaces is an important fate process epa.govwikipedia.orgepa.govnih.govnih.gov. A laboratory study showed that approximately 35% of applied this compound volatilized from soil within 24 hours epa.govepa.gov. Field data have indicated high volatilization rates, with this compound losses reaching up to 80 g·ha⁻¹·h⁻¹ on the day of application researchgate.net. Volatilization is enhanced by the presence of water, but significantly reduced if the soil surface becomes dry rivm.nl.
This compound is categorized as moderately persistent in soil epa.govherts.ac.uk. Its persistence is influenced by factors such as soil type, organic matter content, rainfall, and sunlight epa.gov. Soil microorganisms play a role in its rapid degradation epa.gov.
Reported estimated soil half-lives for this compound are approximately 120 days under aerobic conditions and 150 days under anaerobic conditions epa.govnih.gov. Experimental data also indicate soil half-lives ranging from 121 to 133 days under aerobic and anaerobic conditions epa.gov. Biodegradation is identified as the primary route of degradation in soil epa.gov.
Field dissipation studies have shown variability in half-lives, ranging from approximately 28 to 40 days when applied to sandy loam and silt loam soils epa.gov. Other research indicates a broader range of 18 to 82 days for field half-lives epa.gov. Toxic residues of this compound have been observed to persist for up to 17 weeks in sandy loam field soil and up to 28 weeks when the same soil was maintained under greenhouse conditions epa.gov. The persistence behavior of this compound can be variable, with slower degradation times noted in summer sandy loam, potentially due to increased adsorption to organic matter through humification apvma.gov.autandfonline.com.
The following table summarizes reported dissipation rates and persistence data:
| Condition/Study Type | Half-Life (days) | Variability Factors | Reference |
| Aerobic Soil | 120 | - | epa.govnih.gov |
| Anaerobic Soil | 150 | - | epa.govnih.gov |
| Experimental Soil | 121-133 | - | epa.gov |
| Field (Sandy/Silt Loam) | 28-40 | Soil type, organic matter, rainfall, sunlight | epa.govepa.gov |
| Field (General) | 18-82 | Environmental conditions, soil type | epa.gov |
| Toxic Residues (Field) | Up to 119 days (17 weeks) | Soil type (sandy loam) | epa.gov |
| Toxic Residues (Greenhouse) | Up to 196 days (28 weeks) | Controlled environment | epa.gov |
Aquatic Environmental Compartment Dynamics of this compound
The behavior of this compound in aquatic systems is primarily governed by its solubility and interaction with water components.
This compound is characterized by moderate aqueous solubility herts.ac.uk. Its water solubility is reported as 15.7 mg/L at 20 °C, or approximately 0.001% by weight epa.govwikipedia.orgepa.govnih.gov. This relatively low solubility means it is not expected to dissolve extensively in water epa.govepa.gov.
When released into water, this compound has the potential to adsorb to suspended solids and sediment epa.govnih.gov. This adsorption can attenuate its volatilization from water surfaces epa.govnih.govnih.gov. Volatilization is considered an important fate process from water surfaces, with estimated volatilization half-lives of 8 days for a model river, 66 days for a model lake, and 2.3 years for a model pond nih.gov. This compound has been detected in surface water runoff and tailwater pit water samples, with concentrations up to 5.9 ppb in water and 770 ppb in sediment reported in monitoring studies epa.govepa.gov. This compound is also stable to hydrolysis in water, with reported half-lives ranging from 128 to 435 days epa.gov.
The following table summarizes key aqueous properties and distribution characteristics:
| Property | Value | Reference |
| Aqueous Solubility (20 °C) | 15.7 mg/L (0.001%) | epa.govwikipedia.orgepa.govnih.gov |
| Volatilization Half-Life (Model River) | 8 days | nih.gov |
| Volatilization Half-Life (Model Lake) | 66 days | nih.gov |
| Volatilization Half-Life (Model Pond) | 2.3 years | nih.gov |
| Hydrolysis Half-Life | 128-435 days | epa.gov |
Adsorption to Suspended Solids and Sediments in Aquatic Environments
This compound demonstrates a propensity for adsorption to organic material, suspended solids, and sediments within aquatic systems. epa.govepa.govepa.gov This adsorption is particularly notable in moist, carbon-rich soils. epa.govepa.gov Research indicates that the adsorption of this compound is enhanced by decreasing temperatures and increasing organic content, especially humic acid and associated cation content in soil. epa.govepa.gov While this compound is only slightly soluble in water (15.7 mg/L), its ability to adsorb to soil particles means it is not expected to rapidly migrate into water following soil application. epa.govepa.gov However, it can be transported to surface waters via runoff. epa.gov The compound is generally considered moderately mobile to essentially immobile in soil, with reported Freundlich Kads (adsorption coefficient) values ranging from 3 to 13 mL/g. epa.govepa.gov Organic carbon partitioning coefficient (Koc) values for this compound have been estimated to range widely from 68 (Log Koc = 1.83) to 5,128, indicating varying affinities for organic carbon depending on specific conditions. epa.govepa.gov
Volatilization from Water Surfaces
Volatilization is considered an important environmental fate process for this compound from water surfaces, primarily driven by its estimated Henry's Law constant of 7.0 x 10⁻⁶ atm-m³/mole. epa.govepa.govnih.gov Model estimations for volatilization half-lives from water bodies include approximately 8 days for a model river and 66 days for a model lake. epa.govepa.govnih.gov However, the process of volatilization from water surfaces can be significantly attenuated by the adsorption of this compound to suspended solids and sediment present in the water column. epa.govepa.govnih.gov When adsorption is taken into account, the estimated volatilization half-life from a model pond can extend to 2.3 years. epa.govepa.govnih.gov Similarly, volatilization from moist soil surfaces is expected, but adsorption to the soil matrix can also reduce this process. epa.govepa.gov
Table 1: Estimated Volatilization Half-Lives of this compound from Water Surfaces
| Water Body Type | Volatilization Half-Life (without adsorption) | Volatilization Half-Life (with adsorption) | Source |
| Model River | 8 days | N/A | epa.govepa.govnih.gov |
| Model Lake | 66 days | N/A | epa.govepa.govnih.gov |
| Model Pond | N/A | 2.3 years | epa.govepa.govnih.gov |
Hydrolysis Stability and Kinetics in Aqueous Media
This compound exhibits relative stability against hydrolysis in aqueous media, with reported half-lives generally ranging from 110 to 435 days. epa.govepa.govnih.govnih.gov The rate of hydrolysis is pH-dependent. At 25°C, hydrolysis half-lives in water have been reported as 50 weeks at pH 5, 41 weeks at pH 6, 22 weeks at pH 7, and 6.9 weeks at pH 8. epa.govnih.gov This indicates that this compound becomes less stable and degrades more rapidly as the pH of the aqueous solution increases towards alkaline conditions. epa.govnih.gov A notable exception to this stability is observed in the presence of catalytic accelerators; for instance, the presence of cupric ion at pH 5 can drastically reduce the hydrolysis half-life to less than 1 day. epa.govnih.gov
Table 2: Hydrolysis Half-Lives of this compound in Water at 25°C
| pH Value | Half-Life (weeks) | Half-Life (days) | Source |
| 5 | 50 | 350 | epa.govnih.gov |
| 6 | 41 | 287 | epa.govnih.gov |
| 7 | 22 | 154 | epa.govnih.gov |
| 8 | 6.9 | 48.3 | epa.govnih.gov |
| 5 (with Cu²⁺) | < 1 day | < 1 | epa.govnih.gov |
Occurrence and Detection in Surface and Groundwater Systems
Monitoring programs have provided insights into the occurrence of this compound in natural water systems. Data from the United States Geological Survey's (USGS) National Water Quality Assessment (NAWQA) program, spanning 1992-2001, indicate that this compound was detected more frequently in surface water than in groundwater. epa.govusgs.gov In surface water, detection frequencies ranged from 0.0% in undeveloped land settings to 3.05% in agricultural land use settings. epa.gov The highest concentration observed in surface water was 1.20 µg/L, found in an agricultural area. epa.gov
For groundwater systems, this compound detection frequencies were lower, ranging from 0.0% in urban and undeveloped settings to 0.07% in agricultural and mixed land use settings. epa.gov The maximum concentration detected in groundwater was 0.009 µg/L, also in an agricultural setting. epa.gov Earlier studies reported detections in Iowa groundwater in approximately 2% of samples, with typical concentrations of 0.4 µg/L and a maximum of 0.9 µg/L. orst.edunih.gov In California groundwater, this compound was detected at concentrations ranging from 0.01 to 0.03 µg/L. orst.edunih.gov
Despite these detections, the U.S. Environmental Protection Agency's (EPA) First Unregulated Contaminant Monitoring Regulation (UCMR 1) List 2 Screening Survey, which analyzed 2,306 samples from 295 public water systems, did not find any this compound detections at or above the minimum reporting level of 0.5 µg/L. epa.gov
Atmospheric Distribution and Transformation of this compound
The presence of this compound in the atmosphere is influenced by its physical properties and atmospheric degradation processes.
Gas/Particle Partitioning in the Atmosphere
This compound is classified as a semi-volatile organic compound (SVOC), and as such, it is expected to exist in both the vapor and particulate phases in the ambient atmosphere. epa.govepa.govepa.govnih.gov This partitioning is influenced by its vapor pressure, which is 3.38 x 10⁻⁴ mm Hg at 25°C. epa.govepa.govepa.govnih.gov The distribution between gas and particulate phases is a critical factor in determining its atmospheric transport potential and its interaction with atmospheric aerosols. muni.cz
Atmospheric Degradation Pathways and Half-Life Determination
In the atmosphere, vapor-phase this compound primarily undergoes degradation through reactions with photochemically-produced hydroxyl radicals. epa.govepa.govepa.govnih.gov The estimated half-life for this reaction in air is approximately 4.5 hours, based on a rate constant of 8.9 x 10⁻¹¹ cm³/molecule-sec at 25°C. epa.govepa.govnih.govnih.gov This relatively short half-life suggests that vapor-phase this compound is rapidly degraded in the atmosphere. epa.govepa.govnih.govnih.gov
Particulate-phase this compound is removed from the atmosphere through wet and dry deposition processes. epa.govepa.govepa.gov Some photodegradation of this compound has also been observed when deposited on silica (B1680970) gel chromatoplates and exposed to sunlight. epa.govnih.gov
Table 3: Atmospheric Fate Parameters of this compound
| Parameter | Value | Source |
| Vapor Pressure (25°C) | 3.38 x 10⁻⁴ mm Hg | epa.govepa.govepa.govnih.gov |
| Atmospheric Half-Life (hydroxyl radical reaction) | 4.5 hours | epa.govepa.govnih.govnih.gov |
| Primary Degradation Pathway (vapor) | Reaction with photochemically-produced hydroxyl radicals | epa.govepa.govepa.govnih.gov |
| Removal Pathway (particulate) | Wet and dry deposition | epa.govepa.govepa.gov |
Degradation Pathways and Metabolite Formation of Fonofos
Abiotic Degradation Processes of Fonofos
In addition to microbial action, this compound can also be degraded through abiotic chemical processes, primarily hydrolysis.
This compound is susceptible to hydrolysis, a chemical reaction with water that breaks down the molecule. This process can occur in both acidic and alkaline conditions. nih.gov The rate of hydrolysis is pH-dependent, with the compound being more stable in neutral to slightly acidic water and degrading more rapidly under alkaline conditions. The hydrolysis half-life of this compound in water at 25°C has been reported to be 50 weeks at pH 5, 41 weeks at pH 6, 22 weeks at pH 7, and 6.9 weeks at pH 8. epa.gov Alkaline hydrolysis is reported to yield methylphosphoramidoate and methyl mercaptan, which are considered less hazardous products. nih.gov
| pH | Half-life at 25°C (weeks) | Source |
|---|---|---|
| 5 | 50 | epa.gov |
| 6 | 41 | epa.gov |
| 7 | 22 | epa.gov |
| 8 | 6.9 | epa.gov |
Photodegradation Kinetics in Water, Air, and on Soil Surfaces
In Air: In the atmosphere, vapor-phase this compound is susceptible to degradation by photochemically-produced hydroxyl radicals. epa.gov The estimated atmospheric half-life for this reaction is approximately 4.5 hours, indicating that photodegradation is a significant pathway for the removal of airborne this compound residues. epa.govepa.gov
On Soil Surfaces: The persistence of this compound in soil is influenced by sunlight, along with other factors like soil type, organic matter, and rainfall. orst.eduepa.gov The typical field half-life of this compound is approximately 40 days. orst.edunih.gov However, this is largely attributed to microbial degradation, which is the major degradation route in soil. epa.govepa.gov While some photodegradation does occur on the soil surface, it is generally considered a less significant pathway compared to the breakdown by soil microorganisms. nih.gov
| Environmental Compartment | Primary Degradation Pathway | Half-Life (t½) | Notes |
|---|---|---|---|
| Water | Hydrolysis | Variable (128-435 days reported) | Photolysis is not a major degradation pathway. Hydrolysis rate is likely pH and temperature dependent. |
| Air | Reaction with OH radicals | ~4.5 hours (estimated) | Significant degradation pathway for vapor-phase this compound. |
| Soil Surface | Biodegradation | ~40 days (overall field half-life) | Sunlight contributes, but microbial degradation is the dominant process. Specific photolysis half-life is not well-defined. |
Metabolite Profiles and Environmental Significance
The degradation of this compound results in the formation of several metabolites, which have their own distinct environmental profiles in terms of persistence, mobility, and toxicity.
Formation and Persistence of Key Degradation Products
The primary degradation of this compound in the environment, particularly through biodegradation in soil, leads to the formation of several key products. The major metabolites identified are this compound oxon (also known as dyphonate-oxon) and methyl phenyl sulfone. epa.govepa.gov Ultimately, this compound can be mineralized to carbon dioxide. epa.gov Other minor degradation products that have been identified include O-ethylethane phosphonothioic acid, O-ethylethane phosphonic acid, and various phenyl-containing sulfoxides and sulfones. nih.govepa.gov
This compound oxon is of particular environmental significance as it is a more potent inhibitor of the enzyme acetylcholinesterase than this compound itself. orst.edunih.gov While it is reported to be rapidly eliminated in biological systems such as rats, specific data on its environmental persistence (e.g., soil or water half-life) is not well-documented in the available literature. orst.edunih.gov However, it has been noted that a fraction of the this compound oxon metabolite can form bound residues in soil, and this bound fraction tends to increase over time, suggesting a degree of persistence in the soil matrix. epa.gov
Similarly, detailed quantitative data on the environmental persistence of methyl phenyl sulfone is limited.
Comparative Environmental Behavior of this compound and its Metabolites
The environmental behavior of this compound and its primary metabolites, this compound oxon and methyl phenyl sulfone, exhibits notable differences, particularly in terms of mobility and toxicity.
Mobility: this compound itself is considered to be moderately mobile to essentially immobile in most soil types, with a tendency to bind to soil organic matter. orst.eduepa.gov In contrast, its degradation products, this compound oxon and methyl phenyl sulfone, are reported to be very mobile to moderately mobile in soil. epa.govepa.gov This increased mobility suggests a higher potential for these metabolites to leach through the soil profile and potentially contaminate groundwater compared to the parent compound.
Persistence: this compound has a moderate persistence in soil, with a field half-life of about 40 days. orst.edu As previously mentioned, quantitative data on the environmental half-lives of this compound oxon and methyl phenyl sulfone are scarce, making a direct comparison of persistence challenging. The tendency of this compound oxon to form bound residues indicates it can persist in the soil environment for some time. epa.gov
Toxicity: From a toxicological standpoint, the transformation of this compound to this compound oxon represents a process of bioactivation. This compound oxon is a more potent cholinesterase inhibitor. orst.edu The other breakdown products of this compound are generally considered to be less toxic than the parent compound. orst.edunih.gov
| Compound | Soil Mobility | Persistence (Half-Life) | Relative Toxicity |
|---|---|---|---|
| This compound | Low to Immobile | ~40 days (Soil) | High |
| This compound Oxon | Moderate to Very High | Data not available (forms bound residues) | Higher than this compound (potent cholinesterase inhibitor) |
| Methyl Phenyl Sulfone | Moderate to Very High | Data not available | Lower than this compound |
Ecotoxicological Investigations and Ecological Impacts of Fonofos
Aquatic Ecotoxicity Assessment in Non-Target Organisms
Fonofos demonstrates high toxicity to freshwater fish and saltwater organisms. orst.eduepa.gov Its environmental persistence in water systems is notable, with hydrolysis half-lives ranging from 128 to 435 days. epa.govepa.gov
This compound is acutely toxic to freshwater invertebrates such as Daphnia magna and midge (Chironomous riparius). nih.govusgs.gov
Acute Toxicity Data for Freshwater Invertebrates nih.govusgs.gov
| Organism | LC50 (µg/L) |
| Daphnia magna | 2.7 |
| Chironomous riparius | 39 |
Chronic exposure studies reveal significant impacts on Daphnia magna. A 21-day chronic exposure to this compound at the lowest tested concentration (0.08 µg/L) delayed reproduction and decreased the intrinsic rate of increase in Daphnia. nih.govusgs.gov The no observable effect concentration (NOEC) for Daphnia magna survival was determined to be 0.42 µg/L, with 0% survival observed at the lowest observable effect concentration (LOEC) of 1.45 µg/L. nih.govusgs.gov Furthermore, a 21-day static-renewal life-cycle toxicity test on Daphnia magna determined the 21-day LC50 to be 1.2 µg/L. epa.gov The Maximum Acceptable Toxicant Concentration (MATC) for technical this compound, based on sensitive biological parameters like reproduction and length, was found to be between >0.31 and <0.64 µg/L, with a geometric mean MATC of 0.45 µg/L. epa.gov
This compound exhibits acute toxicity to aquatic vertebrates like bluegill (Lepomis macrochirus). nih.govusgs.gov
Acute Toxicity Data for Aquatic Vertebrates nih.govusgs.gov
| Organism | LC50 (µg/L) |
| Bluegill (L. macrochirus) | 5.3 |
Different formulations of this compound, including technical (94.8% A.I.), field granular (20G), and field liquid (4E), demonstrated similar acute toxicities to bluegill. nih.govusgs.gov Chronic 30-day exposure of juvenile bluegills resulted in decreased growth and survival at a LOEC of 5.65 µg/L, while no effects were observed at a NOEC of 2.33 µg/L. nih.govusgs.gov Research has also investigated the impact of acute this compound exposure on the skeletal muscle of zebrafish, including histopathological and biometric analyses. researchgate.net
Sublethal effects are crucial endpoints in chronic ecotoxicological assessments, encompassing parameters beyond mortality, such as reproduction, growth, and development. oekotoxzentrum.cheuropa.eu In Daphnia magna, chronic this compound exposure led to delayed reproduction and a reduced intrinsic rate of increase, alongside effects on their length. nih.govusgs.govepa.gov For the midge (Chironomous riparius), chronic exposure impacted emergence, with only 34% emergence occurring at a LOEC of 8.24 µg/L, compared to a NOEC of 3.42 µg/L. nih.govusgs.gov In juvenile bluegills, chronic exposure to this compound resulted in decreased growth and survival. nih.govusgs.gov Histopathological analyses are also employed to reveal lesions and assess toxic effects in aquatic organisms. researchgate.net
This compound does not bioaccumulate significantly in fish. epa.govepa.gov For instance, the mosquito fish (Gambusia affinis) showed a bioaccumulation factor (BCF) of less than 2. epa.gov While another study reported a BCF of 300 for whole fish and 140 for edible tissues, it also noted a rapid depuration, with 90% of the accumulated this compound being eliminated within 14 days. epa.govepa.gov Aquatic organisms possess the ability to metabolize organophosphates, which can contribute to reducing the bioavailability of these compounds in the environment. epa.gov
Terrestrial Ecotoxicity Assessment in Non-Target Organisms
This compound is highly toxic to birds. orst.eduepa.gov Simulated avian field studies have indicated that granular treatments of this compound can lead to some mortality and brain acetylcholinesterase inhibition in birds. epa.govnih.gov
Acute Oral Toxicity (LD50) in Avian Species orst.edu
| Avian Species | LD50 (mg/kg) |
| Mallard | 128, 16.9 |
| Northern Bobwhite | 12 to 14 |
| Red-winged Blackbird | 10 |
Despite its high avian toxicity, a field study investigating the effects of granular this compound applied to cornfields on Song Sparrows (Melospiza melodia) found no evidence of impact on adult survivorship or on reproductive parameters such as clutch size, number of unhatched eggs, or the number of young fledged per nest. nih.gov This suggests that in the context of this study, Song Sparrows were not ingesting lethal doses or amounts sufficient to affect their reproductive success. nih.gov Similarly, a study using radio-tagged Woodpigeons (Columba palumbus) as experimental models, despite this compound being known for high avian toxicity, did not detect definite instances of poisoning, although one dead bird had this compound residues in its crop at a level considered unlikely to be lethal. internationalornithology.org
Effects on Soil Microbial Activity and Enzyme Systems (e.g., Dehydrogenase Activity)
Table 1: Impact of this compound on Soil Dehydrogenase Activity
| This compound Dose (µg/g soil) | Inhibition of Dehydrogenase Activity (%) | Incubation Time (Days) | Source |
| 1 | 5-21 | Not specified, initial stage | wikipedia.orgwikipedia.orgherts.ac.ukherts.ac.uk |
| 10 | 17-44 | Not specified, initial stage | wikipedia.orgwikipedia.orgherts.ac.ukherts.ac.uk |
| 1 | ~26 | 21 | wikipedia.org |
| 10 | ~46.6 | 21 | wikipedia.org |
Effects on Soil Respiration and Other Enzyme Systems: Beyond dehydrogenase, this compound can influence other aspects of soil microbial activity. Studies have indicated that this compound can strongly reduce soil respiration activity for up to 35 days, with a subsequent recovery observed after six weeks umweltprobenbank.demade-in-china.com. It can also lead to a decrease in aerobic nitrogen-fixing bacteria and nitrogenase activity wikipedia.orgherts.ac.uk. However, some research has noted stimulatory effects on non-symbiotic nitrogen fixers following this compound treatments cenmed.com. While certain microbial functions like the respiratory electron transfer system, phosphatase activity, oxygen consumption, and mineralization of dissolved organic carbon in hydrosoils have not always shown significant inhibition, the broader impact of this compound on invertebrates and plants in aquatic microcosms suggests the need for caution in its environmental application made-in-china.com.
Ecological Risk Assessment Frameworks for this compound
Ecological risk assessment frameworks are designed to identify, evaluate, and manage the potential environmental risks posed by chemical substances like this compound fishersci.be. As an organophosphate insecticide, this compound's environmental profile is a key consideration in such assessments pic.intfishersci.nonih.govwikipedia.orgwikipedia.orgwikipedia.orgcenmed.com.
Environmental Fate and Behavior: this compound exhibits moderate persistence in soil, with a typical field half-life of approximately 40 days pic.intwikipedia.org. Its persistence is influenced by various environmental factors, including soil type, organic matter content, rainfall, and sunlight pic.intwikipedia.org. The compound adsorbs moderately well to soil particles, which limits its leaching potential to groundwater but allows for its transport to surface waters via runoff pic.int. This compound also demonstrates a tendency to volatilize from wet soil and water surfaces, although this process is mitigated by its adsorption to organic material in soil, suspended solids, and sediment pic.int. It is rapidly degraded by soil microorganisms pic.int.
Mechanisms of Action and Biological Specificity of Fonofos
Cholinesterase Inhibition as a Primary Mode of Insecticidal Action
The principal mechanism underlying the toxicity of fonofos, like other organophosphate insecticides, is the inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE). epa.govepa.gov AChE is a critical enzyme responsible for terminating nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine. mdpi.comnih.gov Inhibition of AChE leads to the accumulation of acetylcholine, resulting in excessive stimulation of cholinergic receptors, which causes neuromuscular paralysis and ultimately death in insects. epa.govnih.govnih.gov
Organophosphates deactivate acetylcholinesterase by covalently binding to the enzyme's active site. nih.govjuniperpublishers.com The process involves the phosphorylation of a serine hydroxyl group within the catalytic triad of the enzyme. mdpi.comjuniperpublishers.com This phosphorylation forms a stable, phosphorylated enzyme complex that is resistant to hydrolysis, rendering the enzyme non-functional. youtube.com The deactivation is considered essentially irreversible because the subsequent spontaneous reactivation (dephosphorylation) is extremely slow. epa.govyoutube.com This persistent inactivation prevents the breakdown of acetylcholine, leading to a state of continuous nerve stimulation and synaptic disruption. nih.gov
This compound itself, which contains a phosphorus-sulfur double bond (P=S), is a relatively weak inhibitor of acetylcholinesterase. oup.com Its potent insecticidal activity requires metabolic activation within the target organism. oup.com This bioactivation process, primarily carried out by cytochrome P450 mixed-function oxidases, involves an oxidative desulfuration that converts the thiophosphoryl (P=S) group to a phosphoryl (P=O) group. iupac.orgnih.gov The resulting metabolite, known as this compound oxon, is the active cholinesterase inhibitor. oup.comiupac.org The oxon analog is significantly more electrophilic at the phosphorus atom, making it a much more potent phosphorylating agent of the serine residue in the AChE active site. researchgate.net
Stereochemical Aspects and Enantioselectivity in Biological Activity
The biological activity and metabolic fate of this compound are profoundly influenced by its stereochemistry. The presence of a chiral center leads to enantiomers that can interact differently with biological systems. nih.gov
This compound possesses a stereogenic center at the phosphorus atom, which is bonded to four different substituents: an O-ethyl group, an S-phenyl group, an ethyl group, and a sulfur atom. oup.comnih.gov Consequently, this compound exists as a pair of non-superimposable mirror-image isomers, or enantiomers. researchgate.netcipac.org These are designated as (R)-fonofos and (S)-fonofos based on the Cahn-Ingold-Prelog priority rules. iupac.org Commercially, this compound was typically produced and used as a racemic mixture, containing equal amounts of both enantiomers. oup.comnih.gov
Significant differences in biological activity between the enantiomers of this compound have been documented, a phenomenon known as enantioselectivity. oup.comnih.gov Research has consistently shown that one enantiomer is a more potent inhibitor of AChE and exhibits higher toxicity than the other. Specifically, the (R)-isomer has been identified as more toxic to insects and mice and is a stronger cholinesterase inhibitor than the (S)-isomer. epa.govepa.gov
In studies with non-target aquatic organisms, the (−)-enantiomer of this compound was found to be a more potent in vivo AChE inhibitor than the (+)-enantiomer. oup.comnih.gov The magnitude of this enantioselectivity varied between species; (−)-fonofos was 2.3 to 29 times more potent than its corresponding (+)-enantiomer. oup.comnih.gov For instance, in the aquatic invertebrate Daphnia magna, the (−)-enantiomer was approximately twofold as inhibitory to AChE as the (+)-enantiomer, while in the Japanese medaka fish, it was over 29-fold more active. oup.com
| Compound | Organism | AChE IC50 (μg/L) |
|---|---|---|
| (-)-Fonofos | Daphnia magna | 15.2 |
| (+)-Fonofos | Daphnia magna | 34.4 |
| Racemic this compound | Daphnia magna | 3.2 |
| (-)-Fonofos | Japanese Medaka (Oryzias latipes) | 16.5 |
| (+)-Fonofos | Japanese Medaka (Oryzias latipes) | >480 |
| Racemic this compound | Japanese Medaka (Oryzias latipes) | 18.4 |
Data sourced from Buerge et al., 2008. oup.com
Comparative Analysis of this compound Mechanism of Action with Other Organophosphates
The primary mechanism of action for this compound, like other organophosphate (OP) insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE). mdpi.comepa.govepa.gov This enzyme is crucial for the normal functioning of the nervous system in both insects and vertebrates, as it is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) at cholinergic synapses. mdpi.comnih.gov Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors, which disrupts nerve impulse transmission and can lead to paralysis and death. epa.govorst.eduorst.edunih.gov
A key feature of this compound and many other organophosphates, including Parathion, Malathion, and Chlorpyrifos, is that they are not potent inhibitors of AChE in their original form. oup.comkansashealthsystem.com These compounds, which contain a phosphorus-sulfur double bond (P=S), are referred to as thionophosphates. They require metabolic bioactivation to their corresponding oxygen analogs (oxons), which contain a phosphorus-oxygen double bond (P=O). oup.comnih.gov This conversion, known as oxidative desulfuration, is typically mediated by cytochrome P450 (CYP) enzymes in the liver of vertebrates and in comparable tissues of insects. nih.govnih.govnih.gov The resulting oxon is a much more potent inhibitor of AChE. nih.govdrugbank.com
The biological specificity and selective toxicity of these compounds are largely determined by the balance between the rate of metabolic activation to the toxic oxon and the rate of detoxification through other metabolic pathways.
This compound this compound undergoes oxidative desulfuration to form its active metabolite, this compound-oxon. oup.comepa.gov The toxicity of this compound is also influenced by stereoselectivity. Research has shown that the (—)-enantiomer of this compound is a significantly more potent AChE inhibitor in vivo compared to the (+)-enantiomer. oup.comnih.gov For instance, in the aquatic invertebrate D. magna and in Japanese medaka fish, the (—)-fonofos was found to be 2.3 to 29 times more potent than the (+)-enantiomer. oup.comnih.gov This suggests that the stereochemical configuration plays a critical role in the biological activity of the insecticide.
Malathion Malathion also requires bioactivation to its oxon metabolite, malaoxon, which is the active AChE inhibitor. nih.govorst.edudrugbank.com The key to Malathion's relative selectivity and lower toxicity in mammals and birds compared to insects lies in its detoxification pathways. orst.edu Higher vertebrates possess high levels of carboxylesterase enzymes that rapidly hydrolyze malathion to non-toxic mono- and dicarboxylic acid derivatives before it can be converted to malaoxon. nih.govorst.edunih.gov Insects have much lower carboxylesterase activity, leading to a greater proportion of Malathion being activated to the toxic malaoxon. orst.eduresearchgate.net This differential metabolism is a primary reason for its selective toxicity. orst.edu
Chlorpyrifos Chlorpyrifos follows the same pattern of bioactivation, being metabolized by CYP enzymes to its active oxon form, chlorpyrifos-oxon, which is a potent AChE inhibitor. orst.edunih.govwikipedia.orgfrontiersin.org The parent compound, Chlorpyrifos, has a much lower affinity for AChE. nih.gov Detoxification of both chlorpyrifos and chlorpyrifos-oxon can occur through hydrolysis, leading to the formation of 3,5,6-trichloro-2-pyridinol (TCP), which is then excreted. orst.edufrontiersin.org The balance between the activation to chlorpyrifos-oxon and the detoxification of both the parent compound and its oxon determines the ultimate toxicity in a given organism. nih.gov
The following table provides a comparative summary of the mechanisms of action for this compound and other selected organophosphates.
| Compound | Parent Compound Class | Active Metabolite (Oxon) | Primary Activation Pathway | Primary Detoxification Pathway(s) | Key Differentiating Factor in Specificity |
|---|---|---|---|---|---|
| This compound | Thionophosphate | This compound-oxon | Oxidative Desulfuration (CYP450) | Hydrolysis | Stereoselectivity; the (—)-enantiomer is significantly more potent. oup.comnih.gov |
| Parathion | Thionophosphate | Paraoxon | Oxidative Desulfuration (CYP450) | Hydrolysis by A-esterases (Paraoxonase) | High rate of activation in mammals can overwhelm detoxification, leading to high mammalian toxicity. nih.gov |
| Malathion | Thionophosphate | Malaoxon | Oxidative Desulfuration (CYP450) | Hydrolysis by Carboxylesterases | Rapid detoxification by carboxylesterases in mammals confers high selective toxicity (low mammalian toxicity). nih.govorst.edu |
| Chlorpyrifos | Thionophosphate | Chlorpyrifos-oxon | Oxidative Desulfuration (CYP450) | Hydrolysis to TCP | Toxicity is dependent on the balance between activation to the oxon and detoxification via hydrolysis in a specific species. nih.gov |
Pesticide Resistance Development in Agricultural Pests to Fonofos
Strategies for Managing and Mitigating Fonofos Resistance in Agricultural Systems
Rotation of Insecticides with Dissimilar Modes of Action
This compound is an organophosphate insecticide classified under the Insecticide Resistance Action Committee (IRAC) Group 1B. Its mode of action involves inhibiting acetylcholinesterase (AChE), a crucial enzyme in the nervous system of insects. It functions as a non-systemic insecticide with both contact and stomach action. herts.ac.ukwppdb.comirac-online.org Historically, this compound was utilized on various crops, predominantly corn, to control pests such as corn rootworms, wireworms, cutworms, and aphids. herts.ac.ukepa.gov
Repeated and continuous application of insecticides with the same mode of action can lead to the development of resistance within pest populations. ucanr.edustarbarproducts.com This occurs when a small percentage of pests possess a natural genetic mutation allowing them to survive exposure to the pesticide. These resistant individuals then reproduce, passing on the resistance trait to their offspring, eventually leading to a population dominated by individuals no longer susceptible to the insecticide. ucanr.educropaia.com
This compound has faced challenges with resistance development in several agricultural pests. Notable examples of pests that have developed resistance to this compound include:
| Pest Species | Common Name | Reference |
| Delia antiqua | Onion maggot | herts.ac.ukwppdb.com |
| Diabrotica undecimpunctata | Southern corn rootworm | herts.ac.ukwppdb.com |
| Diabrotica virgifera | Western corn rootworm | herts.ac.ukwppdb.com |
| Sedes nigromaculis | (No common name found) | herts.ac.ukwppdb.com |
Detailed research findings indicate that populations of Diabrotica virgifera virgifera (western corn rootworm) have exhibited resistance evolution to organophosphate insecticides, including this compound, since the 1950s. mdpi.com The primary mechanisms of resistance to organophosphates in insects, including those affecting this compound efficacy, are complex. They often involve enhanced insecticide detoxification through oxidative and hydrolytic metabolism. Additionally, mutations in the acetylcholinesterase enzyme itself can occur, minimizing the insecticide's ability to bind to its target site and thus reducing its effectiveness. mdpi.com
Rotation of Insecticides with Dissimilar Modes of Action
To combat the development and spread of insecticide resistance, the rotation of insecticides with dissimilar modes of action is a cornerstone of sustainable pest management strategies. ucanr.educropaia.comirac-online.orgdecisionaid.systems This approach aims to prevent pests from adapting to a single chemical mechanism by exposing them to different modes of action over time. cropaia.com
The Insecticide Resistance Action Committee (IRAC) provides a classification scheme that categorizes insecticides based on their mode of action, assigning a group number to each class. ucanr.educropaia.comdecisionaid.systems This classification is crucial for implementing effective rotation strategies. For instance, this compound belongs to IRAC Group 1B (Acetylcholinesterase inhibitors). herts.ac.ukwppdb.comirac-online.org
Key principles for effective rotation include:
Avoiding Consecutive Applications: It is generally recommended to avoid using insecticides from the same mode of action group against successive generations of a pest. ucanr.edudecisionaid.systems While multiple applications within a single pest generation using the same mode of action might be acceptable, switching to a different mode of action for the subsequent generation is critical to prevent the selection of resistant individuals. decisionaid.systems
Alternating Chemical Classes: Growers should alternate applications between pesticides with different modes of action, which typically means using products from different chemical classes. ucanr.edu This practice helps to maintain the long-term effectiveness of available pesticides. cropaia.com
Understanding Cross-Resistance: It is important to note that insects resistant to one insecticide may also exhibit cross-resistance to other insecticides within the same chemical class. starbarproducts.com Therefore, selecting rotation partners from entirely different IRAC groups is essential. ucanr.eduirac-online.org
Avoiding Same-Mode-of-Action Tank Mixes: Mixing two insecticides with the same mode of action in a single application should be avoided, as this can inadvertently increase the selection pressure for resistant pests. ucanr.edu
By systematically rotating insecticides with distinct modes of action, agricultural practitioners can significantly delay the onset and mitigate the impact of pesticide resistance, thereby preserving the efficacy of valuable pest control tools like this compound for as long as possible.
Advanced Analytical Methodologies for Environmental Monitoring of Fonofos
Extraction and Sample Preparation Techniques for Diverse Environmental Matrices (e.g., Soil, Water, Air, Biological Samples)
Sample preparation is a critical initial step in the analysis of fonofos, as environmental matrices are often complex and contain numerous interfering compounds toxoer.com. The goal is to isolate and concentrate the target analyte while minimizing matrix effects.
For water samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed. One validated method for analyzing this compound, this compound oxon, and methylphenylsulfone in water involves extraction with a toluene/methylene chloride (5:1) solvent mixture epa.govepa.gov. Sodium bisulfite is added to the water sample to prevent analyte degradation epa.govepa.gov. The extract is then concentrated using a gentle stream of nitrogen epa.gov. The U.S. EPA Method 526, designed for selected semivolatile organic compounds in drinking water, utilizes SPE with a polystyrenedivinylbenzene (SDVB) disk or cartridge, followed by capillary column gas chromatography-mass spectrometry (GC/MS) epa.govnih.gov. This method has demonstrated method detection limits (MDLs) for this compound ranging from 0.022 to 0.06 µg/L, with average recoveries between 89% and 109% epa.gov.
For solid matrices such as soil and sediment, extraction techniques like Soxhlet extraction are used usgs.govresearchgate.net. A method for organophosphate pesticides in bottom-sediment samples involves mixing the sediment with anhydrous sodium sulfate (B86663) and then Soxhlet extracting overnight with a mixture of dichloromethane (B109758) (93%) and methanol (B129727) (7%) usgs.gov. The extract is subsequently concentrated and filtered usgs.gov.
Emerging green analytical chemistry techniques, such as solid-phase microextraction (SPME) and liquid-phase microextraction (LPME), are gaining traction due to their reduced solvent consumption and waste generation mdpi.com. Headspace solid-phase microextraction (HS-SPME) coupled with surface-enhanced Raman spectroscopy (SERS) has been developed for detecting this compound in liquid complex matrices like apple juice, achieving detection limits as low as 5 ppb in water nih.gov.
Chromatographic and Spectrometric Detection and Quantification Methods
Chromatographic and spectrometric techniques are central to the precise detection and quantification of this compound in environmental samples.
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely accepted and powerful technique for the analysis of this compound and its degradates due to its high selectivity and sensitivity epa.govepa.govajol.inforesearchgate.net. It allows for the separation of complex mixtures and the unambiguous identification of compounds based on their unique mass spectra researchgate.net.
The U.S. EPA Method 526, for instance, employs GC/MS for the determination of this compound, this compound oxon, and methylphenylsulfone in water epa.govepa.govepa.gov. This method involves injecting the concentrated extract into a gas chromatograph equipped with a mass-selective detector epa.govepa.gov. GC/MS is advantageous as it reports fewer false positive results compared to conventional detection methods epa.gov. Another EPA method, 8141B, covers the determination of organophosphorus pesticides in aqueous and solid samples using GC/MS, emphasizing its capability for multiresidue analysis and improved selectivity over other GC detectors researchgate.netcromlab-instruments.es. Specific pesticide libraries are available for rapid identification of hundreds of compounds researchgate.net.
While GC-MS offers high specificity, Gas Chromatography (GC) coupled with selective detectors also plays a significant role in this compound analysis, particularly for routine monitoring. These detectors offer high sensitivity for phosphorus-containing compounds like this compound.
Nitrogen-Phosphorus Detector (NPD): The NPD, also known as a thermionic specific detector (TSD), is highly sensitive to nitrogen and phosphorus, making it suitable for organophosphate pesticides phenomenex.comepa.govepa.gov. This detector is often used for screening and confirmation of pesticides phenomenex.com. For example, a method for determining this compound oxon and other metabolites in soil utilizes capillary gas chromatography with nitrogen-specific detection epa.gov. OSHA also lists GC-FPD (Flame Photometric Detector) as an analytical method for this compound osha.gov.
Flame Photometric Detector (FPD): The FPD is another selective detector often used for phosphorus-containing compounds usgs.govsilcotek.com. It provides excellent sensitivity for organophosphorus pesticides and can be used for confirmatory analysis, for example, by using a sulfur bandpass filter epa.govusgs.gov.
A study on organophosphorus pesticides in aqueous samples used solid-phase extraction followed by dual capillary-column GC with FPD, achieving method detection limits ranging from 0.81 to 2 µg/kg in sodium sulfate matrix samples usgs.gov.
To address the need for rapid, cost-effective, and on-site detection, emerging green analytical chemistry techniques are being developed.
Surface-Enhanced Raman Spectroscopy (SERS): SERS is a promising technique for rapid and sensitive detection of pesticides, including this compound, in various matrices nih.govsepscience.comnih.govmdpi.comrsc.orgsci-hub.se. It offers advantages such as simpler sample preparation, faster detection, and lower instrumental complexity compared to traditional chromatographic methods sepscience.com. SERS provides a unique "fingerprint" profile of an analyte based on its chemical structure, with signal enhancement achieved through nanometallic structures sepscience.com. SERS has been shown to detect this compound in paddy water at concentrations as low as 0.5 mg/L nih.govsci-hub.se. Portable SERS platforms have also been developed for rapid quantitative analysis of this compound residues on plant leaves, achieving detection limits of 10⁻⁶ M (approximately 246 ppb) rsc.org.
Immunoassays: Immunoassays are gaining prominence as in-field analysis methods for pesticides due to their simplicity, rapidity, and sensitivity sci-hub.seresearchgate.netresearchgate.netnih.gov. These techniques are based on the specific biochemical reaction between an antibody and an antigen (the pesticide) researchgate.net. Enzyme immunoassays (EIA), particularly enzyme-linked immunosorbent assay (ELISA), are widely utilized sci-hub.seresearchgate.net. While historically focused on single pesticides, advancements in genetic engineering enable the detection of multiple compounds sci-hub.se. Immunoassays can be used for rapid screening, reducing the need for extensive laboratory analysis of all samples nih.gov.
Validation and Quality Control Protocols for Environmental this compound Analysis
Validation and quality control are essential to ensure the reliability, accuracy, and precision of environmental this compound analysis. Method validation typically involves assessing parameters such as linearity, accuracy, precision, selectivity, and method detection limits (MDLs) epa.govepa.govepa.govnih.gov.
For instance, a laboratory-validated method for this compound in water established a concentration range of 0.1 µg/L to 10 µg/L, with specific MDLs for this compound, this compound oxon, and methylphenylsulfone epa.govepa.gov. Validation studies often include analyzing fortified control samples to determine method recovery and ensure the absence of interferences from sample matrices, solvents, and labware epa.govepa.gov. Quality control protocols involve regular analysis of calibration solutions, fortified samples, and untreated control samples within each sample set epa.govepa.gov. Unexpected positive results in control samples should be confirmed by alternative means, such as using a different mass-to-charge (m/z) ion or a different type of detector epa.gov. The U.S. EPA Method 526, for example, underwent a 21-day storage stability study, along with precision and accuracy studies, confirming its suitability for environmental monitoring nih.gov.
Environmental Monitoring Programs and Data Interpretation for this compound Residues
Environmental monitoring programs are crucial for understanding the occurrence, distribution, and fate of this compound residues in the environment. Data collected from these programs are interpreted to assess potential environmental risks and inform regulatory decisions.
The U.S. EPA has conducted monitoring programs for this compound, including the Unregulated Contaminant Monitoring Regulation (UCMR) program for drinking water and evaluation of ambient water quality data from the United States Geological Survey (USGS) National Water Quality Assessment (NAWQA) program epa.govepa.gov. These programs use consistent methods to collect and analyze data epa.gov.
According to EPA analyses of NAWQA data, this compound was detected in 2.20% of samples and at 1.34% of sites nationally epa.gov. This compound was found more frequently and at higher concentrations in surface water, with a maximum concentration of 1.2 µg/L epa.gov. Historical monitoring in Kansas in the 1970s detected this compound in tailwater pit sediment (up to 770 ppb) and water samples (up to 5.9 ppb) epa.gov. Data interpretation involves calculating detection frequencies and comparing observed concentrations against health reference levels or environmental quality standards epa.govepa.gov.
Environmental Remediation and Management Strategies for Fonofos Contamination
Bioremediation Approaches for Contaminated Soils and Water
Bioremediation harnesses biological processes to degrade or detoxify contaminants. For fonofos, this is a key environmental fate process, with soil microorganisms playing a significant role in its breakdown. epa.govepa.gov The half-life of this compound in soil can vary widely, from approximately 18 to 82 days, depending on environmental conditions and soil type. epa.gov
The primary route of this compound degradation in the environment is through microbial action. epa.gov Both bacteria and fungi have been identified as capable of degrading organophosphorus pesticides. nih.govacademicjournals.org While a wide variety of microorganisms can metabolize these compounds, specific research on this compound has highlighted the capabilities of certain fungi.
One notable microorganism is the white-rot fungus, Phanerochaete chrysosporium. Research has demonstrated its ability to mineralize this compound. In a laboratory setting, this fungus was shown to cleave the phenyl ring of the this compound molecule. nih.govosti.gov This process is a critical step in the detoxification of the compound. While bacteria are known to degrade organophosphates, often through the action of organophosphate hydrolase enzymes, specific bacterial strains highly efficient at degrading this compound have not been extensively detailed in the available literature. nih.gov The major metabolite of this compound biodegradation in soil is carbon dioxide, with minor metabolites including this compound-oxon and methyl phenyl sulfone. epa.gov
| Microorganism | Compound | Mineralization Percentage | Incubation Period | Key Finding |
|---|---|---|---|---|
| Phanerochaete chrysosporium | This compound | 12.2% | 18 days | Demonstrated cleavage of the phenyl ring. nih.govosti.govosti.gov |
Phytoremediation involves the use of plants to remove, degrade, or stabilize environmental contaminants. hchforum.com For this compound, plants can play a role in its metabolism. The compound is reported to be rapidly metabolized within plant tissues into non-toxic substances. orst.edu It is not readily absorbed by plant foliage and does not tend to translocate throughout the plant. orst.edu
The mechanisms of phytoremediation for pesticides can include:
Phytodegradation: The breakdown of contaminants within plant tissues through metabolic processes. hchforum.com
Rhizodegradation: The breakdown of contaminants in the soil by microorganisms in the root zone (rhizosphere), which is enhanced by the presence of the plant. mdpi.com
Phytoextraction: The uptake of contaminants from the soil and their accumulation in plant tissues. journalssystem.com
While the general potential for phytoremediation of organophosphates exists, specific plant species that are highly effective for this compound remediation have not been extensively documented. However, some studies on medicinal plants have suggested certain species, like Borage (Borago officinalis), may have the ability to intensively transform organophosphorus pesticides, potentially making them useful for remediation purposes. nih.gov Plants such as Indian grass have also been noted for their ability to detoxify other agrochemical residues. iamcountryside.comland8.com
Physico-Chemical Remediation Technologies for this compound
In addition to biological methods, various physico-chemical technologies can be employed to treat this compound contamination, particularly in water.
Activated Carbon Adsorption: Granular activated carbon (GAC) is a potential treatment technology for removing this compound from water. epa.gov Adsorption is a process where the contaminant attaches to the surface of the carbon material. nih.govresearchgate.net The effectiveness of activated carbon is dependent on its surface area and pore structure, which allows it to adsorb organic molecules like pesticides. nih.govmdpi.com
Hydrolysis: this compound is susceptible to breakdown through hydrolysis, a chemical reaction with water. This process is significantly faster in the presence of strong acids or alkalis. nih.gov
Advanced Oxidation Processes (AOPs): AOPs are another potential treatment technology for this compound in water. epa.gov These methods use powerful oxidizing agents, such as hydroxyl radicals, to destroy organic contaminants. researchgate.net Photodegradation, the breakdown of chemicals by light, can also occur. The presence of natural photosensitizers found in some plants, such as rotenone and chloroplasts, may enhance the photodegradation of this compound. epa.gov
Chlorination: While chlorination is a common water disinfection method, it can react with this compound to form its oxon analog (this compound-oxon). epa.govresearchgate.net This transformation is a concern because the oxon forms of organophosphate pesticides are often more toxic than the parent compound. researchgate.net
| Technology | Mechanism | Notes |
|---|---|---|
| Activated Carbon Adsorption | Sorption of this compound molecules onto the carbon surface. epa.gov | Effective for removing organic contaminants from water. nih.gov |
| Hydrolysis | Chemical breakdown by reaction with water. | Accelerated by strong acids and alkalis. nih.gov |
| Advanced Oxidation Processes (AOPs) | Degradation by powerful oxidizing agents. epa.gov | Includes processes like photodegradation, which can be enhanced by natural photosensitizers. epa.gov |
Best Management Practices for Minimizing Environmental Release and Mitigating Impact
Given that this compound is no longer registered for use in the United States, modern best management practices (BMPs) focus on managing legacy contamination and preventing the release of other organophosphate pesticides. epa.gov General BMPs for agricultural insecticides are crucial for protecting the environment. mda.state.mn.us
Key management practices include:
Proper Handling and Storage: Ensuring pesticides are stored in secure, well-ventilated areas away from water sources to prevent spills and leaks. nih.gov
Application Precautions: Following all label requirements to prevent off-target drift, such as not spraying during windy conditions and using appropriate nozzles. mda.state.mn.us This minimizes contamination of adjacent areas and surface waters.
Buffer Zones: Establishing vegetative buffer strips around water bodies to intercept runoff and absorb pesticides before they can enter aquatic systems.
Container and Waste Disposal: Triple-rinsing pesticide containers and disposing of them according to regulations to prevent residual chemicals from contaminating the environment. medscape.com
Spill Response: Having a clear and effective plan for containing and cleaning up any spills to minimize the extent of soil and water contamination.
These practices, while general for pesticides, are fundamental to preventing the environmental contamination that necessitates the remediation strategies discussed above. mda.state.mn.us
Future Research Directions and Emerging Perspectives on Fonofos
Elucidation of Novel Degradation Pathways and Metabolite Fates
A primary focus of future research should be the detailed elucidation of novel degradation pathways for fonofos and the ultimate fate of its metabolites in various environmental compartments. While it is known that biodegradation is the major route of this compound degradation in soil, with carbon dioxide being the primary metabolite, the roles of specific microbial communities and enzymatic processes are not fully understood epa.govepa.gov. Minor metabolites, such as dyphonate-oxon and methyl phenyl sulfone, have been identified, but a comprehensive profile of all transformation products is still needed epa.gov.
Future investigations should employ advanced techniques, such as metagenomics and transcriptomics, to identify the key microorganisms and genes involved in this compound biodegradation. This could lead to the discovery of novel enzymatic pathways that could be harnessed for bioremediation purposes. Furthermore, the environmental fate and potential toxicity of the identified metabolites require thorough investigation. Understanding the mobility, persistence, and bioactivity of these degradation products is crucial for a complete risk assessment. Research into the potential for these metabolites to enter food chains and their long-term ecological consequences is also a critical area for future studies.
Table 1: Known and Potential Areas of Investigation for this compound Degradation
| Research Area | Current Knowledge | Future Research Directions |
| Major Metabolite | Carbon dioxide through biodegradation epa.gov. | Identification of intermediate steps and microbial pathways leading to complete mineralization. |
| Minor Metabolites | Dyphonate-oxon, methyl phenyl sulfone epa.gov. | Comprehensive identification of all minor metabolites in different environmental matrices (soil, water, sediment). |
| Microbial Involvement | Biodegradation is the major degradation route epa.govepa.gov. | Isolation and characterization of this compound-degrading microorganisms; investigation of enzymatic mechanisms. |
| Metabolite Fate | Limited data available. | Studies on the persistence, mobility, and ecotoxicity of this compound metabolites. |
Comprehensive Assessment of Long-Term Ecological Effects on Ecosystem Health
Future research should focus on long-term monitoring of this compound-contaminated sites to assess the recovery of soil microbial communities and their functions. The impact on other non-target organisms, such as earthworms, pollinators, and other beneficial insects, requires further investigation. The potential for bioaccumulation and biomagnification of this compound and its metabolites in terrestrial and aquatic food webs is another critical research area. Long-term studies are needed to evaluate the reproductive and developmental effects on sensitive species, which could have cascading effects on the entire ecosystem.
Table 2: Ecotoxicity of this compound on Selected Non-Target Aquatic Organisms
| Organism | Endpoint | Concentration (µg/L) | Reference |
| Bluegill (Lepomis macrochirus) | Acute Toxicity (96-hour LC50) | 5.3 | usgs.govnih.gov |
| Chronic NOEC (30-day) | 2.33 | usgs.govnih.gov | |
| Chronic LOEC (30-day) | 5.65 | usgs.govnih.gov | |
| Daphnia (Daphnia magna) | Acute Toxicity (48-hour EC50) | 2.7 | usgs.govnih.gov |
| Chronic NOEC (21-day) | 0.42 | usgs.govnih.gov | |
| Chronic LOEC (21-day) | 1.45 | usgs.govnih.gov | |
| Midge (Chironomus riparius) | Acute Toxicity (48-hour EC50) | 39 | usgs.gov |
| Chronic NOEC (28-day) | 3.42 | usgs.govnih.gov | |
| Chronic LOEC (28-day) | 8.24 | usgs.govnih.gov | |
| NOEC: No-Observed-Effect Concentration; LOEC: Lowest-Observed-Effect Concentration |
Development of Advanced In Silico Models for Environmental Behavior and Ecotoxicity Prediction
The development of advanced in silico models, such as Quantitative Structure-Activity Relationship (QSAR) models, presents a promising avenue for predicting the environmental behavior and ecotoxicity of this compound and its metabolites. QSAR models can establish relationships between the chemical structure of a compound and its biological or toxicological activity, which can be invaluable for risk assessment, especially when experimental data is limited researchgate.netspringernature.comnih.gov.
Future research in this area should focus on developing and validating robust QSAR models specifically for organophosphate pesticides, including this compound. These models could predict key environmental parameters such as soil sorption, mobility, and degradation rates. Furthermore, in silico models can be developed to predict the ecotoxicity of this compound and its degradation products on a wide range of non-target organisms. The integration of molecular docking studies with QSAR models could provide insights into the mechanisms of toxicity and help in the design of less harmful pesticides nih.gov. The use of such predictive models can aid in prioritizing research efforts and in the regulatory assessment of similar compounds.
Investigation of Cross-Resistance Patterns and Their Implications for Pest Management
A critical area of future research is the investigation of cross-resistance patterns associated with this compound and their implications for pest management. Cross-resistance occurs when resistance to one insecticide confers resistance to other, often chemically related, insecticides researchoutreach.org. The mechanisms of resistance to organophosphates in insects are varied and can include metabolic resistance, where insects produce enzymes that detoxify the insecticide, and target-site resistance, which involves mutations in the target enzyme, acetylcholinesterase ahdb.org.uknih.govresearchgate.net.
Future studies should aim to identify the specific genes and mutations responsible for this compound resistance in key agricultural pests. This would enable the development of molecular diagnostic tools for the early detection of resistance in the field. Understanding the patterns of cross-resistance between this compound and other classes of insecticides is crucial for designing effective resistance management strategies. For example, if resistance to this compound also confers resistance to other organophosphates or even to insecticides with different modes of action, this would have significant implications for the selection and rotation of pest control products.
Table 3: Mechanisms of Insecticide Resistance Relevant to this compound
| Resistance Mechanism | Description | Implication for Pest Management |
| Metabolic Resistance | Increased production of detoxification enzymes (e.g., esterases, cytochrome P450s) that break down the insecticide ahdb.org.uknih.gov. | Can lead to broad cross-resistance to other organophosphates and potentially other insecticide classes. |
| Target-Site Resistance | Alterations in the acetylcholinesterase enzyme, the target of organophosphates, reducing its sensitivity to the insecticide nih.gov. | Often confers resistance to other organophosphates and carbamates that share the same target site. |
| Reduced Penetration | Changes in the insect's cuticle that slow the absorption of the insecticide. | Can contribute to resistance to a wide range of insecticides. |
| Behavioral Resistance | Pests may evolve behaviors to avoid contact with the insecticide usda.gov. | Can reduce the effectiveness of insecticide applications regardless of the chemical class. |
Methodological Advancements in Low-Level Environmental Detection
Finally, there is a continuing need for methodological advancements in the low-level environmental detection of this compound and its metabolites. The ability to detect trace amounts of these compounds in complex matrices such as soil, water, and biological tissues is essential for accurate exposure assessment and for monitoring the effectiveness of any remediation efforts.
Future research should focus on the development of more sensitive, rapid, and cost-effective analytical methods. Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are powerful tools for pesticide residue analysis analysis.rsmdpi.com. Further advancements in these technologies, including the use of novel extraction and clean-up procedures like ultrasound-assisted dispersive liquid-liquid microextraction, can improve detection limits and sample throughput nih.gov. Additionally, the development of portable and field-deployable analytical devices, such as biosensors and ELISA-based methods, would allow for real-time monitoring of this compound contamination in the environment cornell.edu.
Q & A
Basic Research Questions
Q. What analytical methods are most reliable for detecting Fonofos in environmental samples, and how can their sensitivity be optimized?
- Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard for detecting organophosphates like this compound. Sensitivity optimization involves:
- Sample Preparation: Solid-phase extraction (SPE) to reduce matrix interference .
- Calibration: Use internal standards (e.g., deuterated analogs) to correct for recovery variability.
- Instrument Parameters: Adjust ionization modes (e.g., positive electron impact for GC-MS) and collision energies to enhance fragmentation patterns .
Q. How should researchers design experiments to assess this compound toxicity in non-target organisms?
- Experimental Design:
- Model Organisms: Use standardized test species (e.g., Daphnia magna for aquatic toxicity, earthworms for soil ecosystems) to ensure comparability .
- Dose-Response Curves: Employ log-concentration ranges (e.g., 0.1–100 mg/L) with triplicate replicates.
- Control Groups: Include solvent controls (e.g., acetone carriers) to isolate solvent effects .
Advanced Research Questions
Q. What methodologies resolve contradictions in this compound degradation studies (e.g., conflicting half-life values across studies)?
- Contradiction Analysis Framework:
Meta-Analysis: Aggregate data from peer-reviewed studies, stratifying by variables like soil pH, organic matter content, and microbial activity .
Controlled Replication: Conduct lab experiments under standardized conditions (e.g., OECD Guideline 307 for soil degradation) to isolate confounding factors .
Statistical Reconciliation: Apply mixed-effects models to account for inter-study variability and identify dominant degradation drivers (e.g., temperature > microbial diversity) .
- Example Table:
| Study | Half-Life (Days) | pH | Organic Matter (%) |
|---|---|---|---|
| A | 30 | 6.5 | 2.1 |
| B | 45 | 7.2 | 1.8 |
| C | 25 | 5.9 | 3.0 |
| Confounding variables explain discrepancies; lower pH accelerates hydrolysis . |
Q. How can mechanistic studies on this compound degradation pathways be integrated into broader ecological risk models?
- Theoretical Integration:
- Pathway Elucidation: Use isotopic labeling (e.g., ¹⁴C-Fonofos) to trace metabolite formation via LC-MS and NMR .
- Modeling Frameworks: Incorporate degradation kinetics into fugacity models (e.g., EQC model) to predict environmental partitioning .
Q. What are the best practices for synthesizing fragmented data on this compound’ sublethal effects into a cohesive risk assessment?
- Systematic Synthesis Approach:
Literature Review Protocol: Follow PRISMA guidelines to screen studies, excluding non-peer-reviewed sources .
Data Harmonization: Convert endpoints to common metrics (e.g., EC₅₀ values normalized to AChE inhibition).
Weight-of-Evidence Analysis: Rank studies by quality (e.g., OECD compliance > non-standard designs) .
- Gaps Identification: Highlight understudied areas (e.g., chronic neurotoxicity in amphibians) for future funding priorities .
Methodological Pitfalls to Avoid
- Overlooking Matrix Effects: Soil and water composition significantly alter this compound bioavailability; always report matrix characteristics .
- Ignoring Temporal Dynamics: Degradation rates vary seasonally; longitudinal studies (>6 months) are critical for field data .
- Theoretical Disconnect: Anchor hypotheses to established frameworks (e.g., AChE inhibition mechanisms) to avoid fragmented conclusions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
